(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish structures. For example, novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, demonstrating the complexity and the careful analytical approaches required for such molecules (Ghorab et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This detailed structural information is crucial for understanding the interaction of these compounds with biological targets. For instance, the molecular structure of a similar compound, "(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one," has been determined, showcasing the importance of structural analysis in the development of biologically active compounds (Escobar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such compounds can be complex and highly specific, often requiring precise conditions for optimal yields. For instance, the conjugate addition of allylic and prop-2-ynylic alcohols to 3-halogeno-1-phenylsulfonylprop-1-enes, followed by efficient cyclization, illustrates the intricate reactions such compounds can undergo (Giovannini & Petrini, 1997).
Scientific Research Applications
Synthesis Methodologies
Research in the field of organic chemistry has led to the development of novel synthesis methodologies for compounds containing sulfonyl and dimethoxyphenyl groups. For instance, asymmetric cyclopropanation has been used to synthesize enantiomerically pure compounds with potential as GABA_B antagonists (Midura & Mikołajczyk, 2002). Furthermore, the synthesis of sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors showcases the application in anticancer research (Ghorab et al., 2016).
Biological Evaluation
Several studies have focused on evaluating the biological activities of compounds with dimethoxyphenyl and sulfonyl functionalities. Novel sulfonamides have been designed and synthesized, showing good activity as cytotoxic agents against various cancer cell lines, highlighting their potential in anticancer therapy (Ghorab et al., 2016). Similarly, the synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists underlines the importance of such compounds in developing therapies targeting specific receptors (Yan et al., 2006).
Development of Novel Compounds
The exploration of novel compounds with specified functional groups has led to the identification of molecules with promising biological effects. For instance, chrysin-based sulfonylpiperazines have been synthesized and investigated for their in vitro free radical scavenging potential and cytotoxic efficacies, demonstrating the potential of such compounds in antioxidant and anticancer applications (Patel et al., 2019).
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-29-21-9-10-22(30-2)20(18-21)8-11-23(26)24-13-15-25(16-14-24)31(27,28)17-12-19-6-4-3-5-7-19/h3-12,17-18H,13-16H2,1-2H3/b11-8+,17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJCDENRZBNXRM-OENGIGCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.